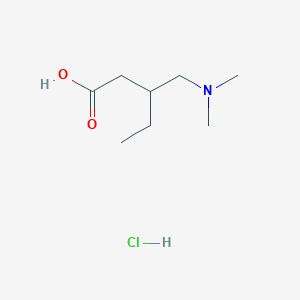

3-((Dimethylamino)methyl)pentanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Dimethylamino)methyl]pentanoic acid hydrochloride, also known by its CAS number 2219419-54-0, is a chemical compound with the molecular formula C8H17NO2·HCl. It is a white powder and is soluble in water. The IUPAC name for this compound is 3-[(dimethylamino)methyl]pentanoic acid hydrochloride .

Safety and Hazards

Scientific Research Applications

Key Intermediate in Synthesis

3-((Dimethylamino)methyl)pentanoic acid hydrochloride serves as a crucial intermediate in the synthesis of various compounds. It plays a significant role in the production of alkylaminoalkylnaphthalenic analgesics, as highlighted by Collina et al. (1999) in their study on the enantiomers of 2-dimethylamino-3-pentanone, a key intermediate for these analgesics (Collina et al., 1999).

Synthesis of Unsaturated Ketocarboxylic Acids

Kinoshita and Umezawa (1960) demonstrated the synthesis of various unsaturated ketocarboxylic acids, including 2-(Dimethylaminomethyl)-3-ketobutane-1-carboxylic acid hydrochloride, using this compound. These acids have potential applications in anti-tumor substances (Kinoshita & Umezawa, 1960).

In One-Pot Synthesis

Wissler et al. (2007) utilized a similar compound in a one-pot synthesis process to create a new potential analgesic. This process demonstrates the efficiency of using such compounds in streamlined synthesis methods (Wissler et al., 2007).

Antibacterial and Antitumor Activities

Research by Umezawa and Kinoshita (1957) on the synthesis of 5-(Dimethylaminomethyl)cyclopentanone-3-carboxylic acid hydrochloride revealed its potential for significant antibacterial and antitumor activities (Umezawa & Kinoshita, 1957).

Microbial Transformation Studies

Maugras et al. (1975) studied the microbial transformation of artificial estrogens involving a structurally similar compound, highlighting its relevance in biochemical transformation processes (Maugras et al., 1975).

Infrared Molar Absorptivities and Dimer Formation

The study of the self-association of 3-ethyl-2-methyl-3-pentanol in tetrachloroethylene by Chen et al. (2017) provides insights into the properties of similar compounds, particularly in their dimer formation and spectral characteristics (Chen et al., 2017).

Alkylation Studies

The diastereoselective alkylation of 3-aminobutanoic acid, as studied by Estermann and Seebach (1988), offers an understanding of the reactivity of compounds with similar structural elements (Estermann & Seebach, 1988).

Organotin Compound Synthesis

Wrackmeyer et al. (1997) explored the synthesis of organotin compounds using related reagents, underscoring the versatility of similar chemical structures in creating complex organometallic compounds (Wrackmeyer et al., 1997).

Glass-Forming Properties

Dette et al. (2014) investigated the glass-forming properties of 3-methylbutane-1,2,3-tricarboxylic acid, a compound related to this compound, highlighting its significance in atmospheric chemistry and aerosol formation (Dette et al., 2014).

Properties

IUPAC Name |

3-[(dimethylamino)methyl]pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-7(5-8(10)11)6-9(2)3;/h7H,4-6H2,1-3H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGFBQACAPTLHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)CN(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2684772.png)

![N-(furan-2-ylmethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide](/img/structure/B2684774.png)

![N-phenyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2684779.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2684781.png)

![Oxiran-2-yl-[4-[[2-(trifluoromethyl)phenoxy]methyl]piperidin-1-yl]methanone](/img/structure/B2684788.png)

![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/no-structure.png)

![2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol](/img/structure/B2684791.png)